2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile
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Overview
Description
2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile is a complex organic compound that features a phenoxazine moiety. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
The synthesis of 2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile involves multiple steps. The phenoxazine core can be synthesized through various methods, including the oxidative cyclization of o-aminophenols with ortho-quinones . The isoindole moiety can be introduced via a cyclization reaction involving phthalonitrile derivatives. The final compound is obtained by coupling the phenoxazine and isoindole intermediates under specific reaction conditions, typically involving a base and a suitable solvent .
Chemical Reactions Analysis
2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The phenoxazine moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxazine nitrogen. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticancer and antioxidant agent.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile involves its interaction with various molecular targets. The phenoxazine moiety can intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity . Additionally, the compound can scavenge free radicals, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar compounds to 2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile include:
Phenothiazines: Known for their antipsychotic and antimicrobial activities.
Phenoxazines: Widely used in material science and medicine.
Indole derivatives: Explored for their anti-HIV and anticancer properties
Properties
CAS No. |
827309-86-4 |
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Molecular Formula |
C23H17N3O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(2-oxo-2-phenoxazin-10-ylethyl)-1,3-dihydroisoindole-4-carbonitrile |
InChI |
InChI=1S/C23H17N3O2/c24-12-16-6-5-7-17-13-25(14-18(16)17)15-23(27)26-19-8-1-3-10-21(19)28-22-11-4-2-9-20(22)26/h1-11H,13-15H2 |
InChI Key |
SCPHESNLTBGQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1CC(=O)N3C4=CC=CC=C4OC5=CC=CC=C53)C(=CC=C2)C#N |
Origin of Product |
United States |
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